molecular formula C20H19BrN2O B11149794 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide

3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide

Cat. No.: B11149794
M. Wt: 383.3 g/mol
InChI Key: RPQYHKCDAKOANG-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Formation of Indenyl Amine: The indenyl group is introduced by reacting indene with an amine under reductive amination conditions.

    Amide Bond Formation: The brominated indole and indenyl amine are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the compound, potentially affecting the amide bond or the indole ring.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms due to its unique structure.

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic effects in various diseases, including cancer and neurological disorders.

Industry

    Material Science:

    Agriculture: Possible use as agrochemicals or plant growth regulators.

Mechanism of Action

The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The brominated indole moiety could facilitate binding to specific proteins or nucleic acids, while the indenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(5-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.

    3-(5-fluoro-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide: Similar structure with a fluorine atom instead of bromine.

    3-(5-methyl-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(5-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide may confer unique reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C20H19BrN2O

Molecular Weight

383.3 g/mol

IUPAC Name

3-(5-bromoindol-1-yl)-N-(2,3-dihydro-1H-inden-2-yl)propanamide

InChI

InChI=1S/C20H19BrN2O/c21-17-5-6-19-16(11-17)7-9-23(19)10-8-20(24)22-18-12-14-3-1-2-4-15(14)13-18/h1-7,9,11,18H,8,10,12-13H2,(H,22,24)

InChI Key

RPQYHKCDAKOANG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)CCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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